molecular formula C18H18N4O4 B2376513 3-(2-oxo-2-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1797186-66-3

3-(2-oxo-2-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2376513
CAS No.: 1797186-66-3
M. Wt: 354.366
InChI Key: FJQPTZOSKSOHGD-UHFFFAOYSA-N
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Description

The compound “3-(2-oxo-2-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a pyridazine ring, and a benzoxazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the piperidine ring could undergo reactions such as alkylation or acylation. The benzoxazole ring could participate in reactions such as electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Structural Analysis

  • Convenient Synthesis Techniques: A method for the preparation of azolyl piperidines, which are structurally related to the query compound, has been developed. This involves arylation of azoles with bromopyridines and subsequent reduction, potentially applicable for creating benzo analogues of the target compound (Shevchuk et al., 2012).
  • Molecular and Crystal Structures: The study of molecular and crystal structures of piperidine derivatives provides insights into the conformational flexibility and hydrogen bonding, which are crucial for understanding the chemical behavior and potential applications of the query compound (Kuleshova & Khrustalev, 2000).

Catalytic Applications

  • Catalytic Hydrocarbon Oxidation: Copper(II) complexes with N-heterocycle-sulfonated Schiff base, including piperazine derivatives, have been shown to catalyze the oxidation of hydrocarbons. This suggests potential catalytic applications for compounds structurally similar to the query compound (Hazra et al., 2019).

Pharmaceutical Applications

  • Analgesic and Antiparkinsonian Activities: Thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from related pyridine compounds have shown promising analgesic and antiparkinsonian activities, indicating potential pharmaceutical applications for the query compound (Amr et al., 2008).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity: New pyridine derivatives, including piperazine and dichloropiperazine methanones, have been synthesized and shown to possess antimicrobial activity. This highlights the potential for developing antimicrobial agents from compounds similar to the query compound (Patel et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been found to have various biological activities, such as antimicrobial activity . The exact mechanism of action would need to be determined through biological testing.

Properties

IUPAC Name

3-[2-oxo-2-(4-pyridazin-3-yloxypiperidin-1-yl)ethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c23-17(12-22-14-4-1-2-5-15(14)26-18(22)24)21-10-7-13(8-11-21)25-16-6-3-9-19-20-16/h1-6,9,13H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQPTZOSKSOHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)CN3C4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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